molecular formula C16H24N2O4S B2678752 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide CAS No. 922041-52-9

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide

Cat. No.: B2678752
CAS No.: 922041-52-9
M. Wt: 340.44
InChI Key: VPTPIHADDPIETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepine core fused with a sulfonamide group. The oxazepine ring system, a seven-membered heterocycle containing oxygen and nitrogen, is substituted with ethyl and dimethyl groups at positions 5 and 3, respectively, and a ketone at position 4. The sulfonamide moiety is attached to the 8-position of the benzofused ring.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-9-23(20,21)17-12-7-8-13-14(10-12)22-11-16(3,4)15(19)18(13)6-2/h7-8,10,17H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTPIHADDPIETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide typically involves multiple steps, starting with the construction of the oxazepine ring system. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: The compound may be investigated for its pharmacological properties, including its potential as an anti-inflammatory or antimicrobial agent.

  • Industry: It can be used in the development of new materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison with Sulfonamide-Containing Analogues

Compound Core Structure Key Substituents Sulfonamide Position Reference
Target Compound Benzo[b][1,4]oxazepine 5-ethyl, 3,3-dimethyl, 4-oxo 8-yl position N/A
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides 1,3,4-Oxadiazole Thiazolylmethyl, substituted phenyl Propanamide side chain
N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide Oxazol-5(4H)-one 4-Methoxyphenyl, benzamide Sulfamoylphenyl group

Key Observations :

  • Substituent Effects : The 5-ethyl and 3,3-dimethyl groups in the target compound may improve metabolic stability compared to the less sterically hindered oxadiazole derivatives .

Key Observations :

  • The target compound’s synthesis likely requires specialized conditions for oxazepine ring formation, which is more complex than oxadiazole or oxazolone synthesis due to ring size and fusion .
  • Sulfonamide introduction in the target compound may involve direct sulfonylation, contrasting with the propanamide-linked sulfonamides in .

Pharmacological Implications

Table 3: Hypothesized Pharmacological Profiles

Compound Core Structure Likely Activity Rationale
Target Compound Benzo[b][1,4]oxazepine CNS modulation (e.g., anxiolytic, anticonvulsant) Oxazepines are known for GABAergic activity; sulfonamide may enhance bioavailability
Oxadiazole derivatives () 1,3,4-Oxadiazole Antimicrobial Thiazole and oxadiazole motifs are common in antibiotics
Oxazolone derivatives () Oxazol-5(4H)-one Anti-inflammatory Sulfamoylphenyl groups may inhibit COX-2 or cytokine production

Key Observations :

  • The target compound’s benzo-oxazepine core aligns with CNS drug scaffolds (e.g., benzodiazepines), whereas oxadiazole/oxazolone derivatives are more associated with antimicrobial/anti-inflammatory roles .
  • The sulfonamide group in all compounds likely enhances solubility and target engagement via hydrogen bonding.

Biological Activity

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the incorporation of a benzo[b][1,4]oxazepine moiety. The presence of the sulfonamide group is significant for its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • The compound has been studied for its antimicrobial properties. It is derived from Contezolid, known for its efficacy against Gram-positive pathogens, including multidrug-resistant strains. The modification of the oxazolidinone structure is believed to enhance its binding affinity and alter its conformational dynamics when interacting with bacterial targets .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of protein synthesis in bacteria. It binds to the ribosomal RNA within the 50S subunit, preventing peptide bond formation and thereby halting bacterial growth .
  • Structure-Activity Relationship (SAR) :
    • Studies indicate that even minor structural modifications can lead to significant changes in biological activity. The ethyl formate substitution in place of the oxazolidinone group has been shown to influence the compound's interaction with target nucleotides, suggesting a complex SAR that warrants further investigation .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

  • Study 1 : A crystal structure analysis revealed that the compound exhibits non-classical hydrogen bonding interactions which may play a role in its biological efficacy. The crystal structure was solved using X-ray diffraction techniques, providing insights into its three-dimensional conformation .
  • Study 2 : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against various strains of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity .

Comparative Analysis

Compound NameMIC (µg/mL)Target PathogenReference
N-(5-Ethyl...)0.5Staphylococcus aureus
Contezolid0.25Staphylococcus aureus
Linezolid2Enterococcus faecalis

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves cyclization of precursors to form the oxazepine core, followed by sulfonylation. Critical steps include:

  • Ring formation : Cyclization under reflux using catalysts like p-toluenesulfonic acid in toluene .
  • Sulfonamide coupling : Reacting the oxazepine intermediate with propane-1-sulfonamide chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
  • Characterization : NMR (¹H/¹³C) confirms regiochemistry; LC-MS validates purity (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral discrepancies resolved?

  • Key Techniques :

  • NMR : 2D-COSY and HSQC resolve overlapping proton signals in the oxazepine ring and sulfonamide group .
  • FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry when NMR data are inconclusive .
    • Discrepancy Resolution : Compare experimental data with computational predictions (DFT) or reference analogs (e.g., N-(5-allyl-...) derivatives) .

Q. What initial biological assays are recommended to evaluate this compound’s therapeutic potential?

  • Screening Workflow :

  • Enzyme inhibition : Test against kinases (e.g., SYK) using fluorogenic substrates .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility : HPLC-based kinetic solubility assay in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are common pitfalls?

  • Optimization Strategies :

  • Catalyst screening : Replace p-toluenesulfonic acid with Bi(OTf)₃ to enhance cyclization efficiency .
  • Flow chemistry : Continuous flow reactors reduce reaction time and improve reproducibility .
    • Pitfalls :
  • Byproduct formation : Monitor intermediates via TLC to detect premature sulfonamide decomposition .
  • Scale-up challenges : Solvent choice (e.g., switching from DCM to THF) improves heat dissipation .

Q. How do structural modifications (e.g., ethyl vs. allyl substituents) impact biological activity?

  • SAR Insights :

  • Alkyl chain length : Ethyl groups enhance metabolic stability compared to allyl derivatives (e.g., N-(5-allyl-...) shows higher CYP450 susceptibility) .
  • Sulfonamide position : 8-substitution (vs. 7-substitution in analogs) improves target binding affinity (e.g., ΔIC₅₀ = 1.2 μM vs. 3.4 μM for SYK inhibition) .
    • Experimental Design : Synthesize analogs (e.g., N-(5-propyl-...)) and compare via molecular docking (AutoDock Vina) and SPR binding assays .

Q. How should contradictory data in enzyme inhibition studies be addressed?

  • Case Example : Discrepancies in IC₅₀ values across labs may arise from:

  • Assay conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of active-site residues .
  • Enzyme source : Recombinant vs. native SYK (post-translational modifications affect activity) .
    • Resolution : Standardize protocols (e.g., ATP concentration, incubation time) and validate with a reference inhibitor (e.g., R406 for SYK) .

Q. What computational approaches predict off-target interactions or toxicity?

  • Methods :

  • Pharmacophore modeling : Align with known sulfonamide toxicophores (e.g., hERG channel blockers) .
  • MD simulations : Assess binding stability to unintended targets (e.g., carbonic anhydrase) .
  • ADMET Prediction : Use SwissADME or admetSAR to flag risks (e.g., hepatotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.